Biotinyl-tota-glutaramic acid dipea salt

Solid-Phase Peptide Synthesis Solubility Bioconjugation

Hydrophobic biotin linkers (e.g., biotin-Ahx) cause aggregation and poor coupling in SPPS. Biotinyl-TOTA-glutaramic acid DIPEA salt solves this with an integrated 20-atom PEG spacer. • Superior solubility in DMF & NMP vs. non-PEG linkers • Reduces steric hindrance, preserving streptavidin binding affinity • Compatible with standard PyBOP/TBTU coupling as final SPPS step Ideal for PROTAC construction, bioconjugation, and biochemical assays requiring reliable biotin incorporation.

Molecular Formula C25H48N4O7S
Molecular Weight 548.7 g/mol
Cat. No. B8120399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotinyl-tota-glutaramic acid dipea salt
Molecular FormulaC25H48N4O7S
Molecular Weight548.7 g/mol
Structural Identifiers
SMILESCCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOC(=O)O)NC(=O)N2
InChIInChI=1S/C17H29N3O7S.C8H19N/c21-14(18-5-6-25-7-8-26-9-10-27-17(23)24)4-2-1-3-13-15-12(11-28-13)19-16(22)20-15;1-6-9(7(2)3)8(4)5/h12-13,15H,1-11H2,(H,18,21)(H,23,24)(H2,19,20,22);7-8H,6H2,1-5H3/t12-,13-,15-;/m0./s1
InChIKeyYOALVTBRBBZXGM-HZPCBCDKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotinyl-tota-glutaramic acid dipea salt: Technical Baseline


Biotinyl-tota-glutaramic acid dipea salt (CAS 1205744-09-7) is a functionalized biotin derivative classified as a polyethylene glycol (PEG)-based heterobifunctional linker . It is specifically engineered for solid-phase peptide synthesis (SPPS) and bioconjugation applications . The molecule is distinguished by a hydrophilic 20-atom PEG spacer that separates the biotin moiety from a terminal carboxylic acid group, enabling covalent attachment to primary amines on peptides, proteins, or other biomolecules via standard amide coupling . This compound serves as a critical reagent in the construction of proteolysis targeting chimeras (PROTACs) and for introducing high-affinity biotin tags in biochemical assays .

Biotinyl-tota-glutaramic acid dipea salt: Advantages Over Generics


Generic biotin reagents, particularly non-PEGylated derivatives such as biotin-Ahx and biocytin, are not functionally interchangeable with Biotinyl-tota-glutaramic acid dipea salt [1]. The critical differentiator is the integrated, hydrophilic 20-atom PEG spacer. This structural feature is not merely additive; it fundamentally alters the physicochemical properties of the resulting bioconjugate. Non-PEG linkers like Ahx are hydrophobic and have been documented to cause significant solubility issues, including aggregation and precipitation of the final biomolecule at even modest levels of incorporation . In contrast, the PEG spacer in the target compound actively mitigates steric hindrance between the peptide and avidin/streptavidin, thereby preserving binding affinity and ensuring assay reproducibility . Substituting this compound with a non-PEG alternative in SPPS workflows typically results in poor coupling efficiency, unreliable yields, and compromised bioactivity of the labeled product.

Biotinyl-tota-glutaramic acid dipea salt: Comparative Evidence


SPPS Solubility vs. Non-PEG Linkers

In solid-phase peptide synthesis (SPPS) workflows, Biotinyl-tota-glutaramic acid dipea salt demonstrates 'better solubility in DMF and NMP than comparable non-PEG-containing derivatives' . Specifically, it has been shown to be 'clearly soluble' at a standard working concentration of 1 mmole in 2 ml DMF, a benchmark established for related PEG-biotin constructs in Fmoc SPPS . This is in direct contrast to non-PEG linkers such as biotin-Ahx, which are known to cause solubility issues and aggregation of the peptide-resin conjugate, thereby reducing coupling efficiency and final yield [1].

Solid-Phase Peptide Synthesis Solubility Bioconjugation

PEG Spacer Reduces Steric Hindrance for Avidin Binding

The inclusion of a hydrophilic 20-atom PEG spacer is a quantifiable structural feature that provides a functional advantage . This spacer 'reduces steric hindrance between the peptide and biotin, leading to better avidin binding and higher biological activity' . This is a direct result of the PEG chain's flexibility and hydrophilicity, which prevent the biotin tag from being buried within the hydrophobic core of a folded peptide or protein. In contrast, shorter, hydrophobic linkers like Ahx (6-carbon) do not offer the same degree of spatial separation and can impede access to the biotin-binding pocket on avidin [1].

Binding Affinity Avidin/Streptavidin PEG Linker

Purity and Defined Properties for Reproducible Synthesis

Biotinyl-tota-glutaramic acid dipea salt is commercially available with a certified purity of ≥ 98% or ≥ 99% as determined by HPLC . Its physical properties are well-defined, including a melting point of 131-136°C and a specific optical rotation of [α]D20 = +27 to +29° (C=1 in DMF) . These rigorous specifications are critical for reproducible peptide synthesis and bioconjugation, as the presence of impurities can lead to side reactions, incomplete couplings, or difficult purifications. In comparison, less specialized biotin reagents may have lower or less stringent purity specifications, introducing a source of batch-to-batch variability that can derail complex synthetic projects.

Purity Specification Quality Control Reproducibility

Biotinyl-tota-glutaramic acid dipea salt: Optimized Applications


High-Efficiency Biotinylation of Peptides in SPPS

The compound's demonstrated 'better solubility in DMF and NMP' [1] and its ease of incorporation as a 'final step in SPPS' using standard coupling methods like PyBOP or TBTU make it the reagent of choice for laboratories focused on high-throughput peptide synthesis. Its use directly addresses the common problem of poor coupling yields and aggregation associated with hydrophobic biotin linkers, thereby increasing the overall success rate and yield of biotinylated peptide production.

PROTAC Linker for Targeted Degradation

As a 'PEG-based PROTAC linker' , Biotinyl-tota-glutaramic acid dipea salt is ideally suited for constructing proteolysis targeting chimeras (PROTACs). Its 20-atom PEG spacer is a critical design element that provides the necessary flexibility and spatial separation between the target protein ligand and the E3 ubiquitin ligase ligand. The terminal carboxylic acid group enables facile conjugation to amine-containing ligands, making it a versatile and reliable building block in this advanced therapeutic modality.

Enhanced Avidin-Based Detection and Pull-Down Assays

The primary evidence that the PEG spacer 'reduces steric hindrance... leading to better avidin binding' directly supports its use in any application reliant on the biotin-avidin interaction. This includes pull-down assays, ELISAs, and Western blotting. Using this compound minimizes the risk of false negatives that can occur when a biotin tag is sterically occluded on a labeled protein, thereby ensuring the robustness and sensitivity of the assay.

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